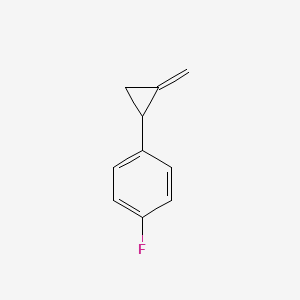
1-Fluoro-4-(2-methylidenecyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-4-(2-methylidenecyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group at the 1-position and a 2-methylidenecyclopropyl group at the 4-position
准备方法
The synthesis of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with a suitable cyclopropyl derivative under specific conditions . Industrial production methods may involve large-scale electrophilic aromatic substitution reactions, ensuring high yield and purity of the final product .
化学反应分析
1-Fluoro-4-(2-methylidenecyclopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, maintaining the aromaticity of the ring.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the fluoro group with a nucleophile, forming a new substituted benzene derivative.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives under specific conditions.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-4-(2-methylidenecyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The fluoro group and the cyclopropyl moiety play crucial roles in determining the reactivity and specificity of the compound . The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired products .
相似化合物的比较
1-Fluoro-4-(2-methylidenecyclopropyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-methylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Contains a different substituent at the 4-position, leading to variations in chemical behavior and uses.
1-Fluoro-4-iodobenzene: Used as a precursor in the synthesis of this compound.
生物活性
1-Fluoro-4-(2-methylidenecyclopropyl)benzene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological properties, including synthetic routes, mechanisms of action, and relevant case studies.
Molecular Formula: C10H9F
Molecular Weight: 150.18 g/mol
IUPAC Name: this compound
CAS Number: 117191-82-3
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropyl Ring: Starting from appropriate precursors, the cyclopropyl group is introduced via cyclization reactions.
- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or nucleophilic substitution reactions.
This compound has demonstrated various biological activities, primarily attributed to its structural features:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes.
- Anticancer Properties: Preliminary investigations suggest potential anticancer activity, possibly through apoptosis induction in cancer cells. The compound may interact with specific cellular pathways that regulate cell proliferation and survival.
Antimicrobial Studies
In a recent study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Anticancer Research
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
属性
CAS 编号 |
214958-02-8 |
|---|---|
分子式 |
C10H9F |
分子量 |
148.18 g/mol |
IUPAC 名称 |
1-fluoro-4-(2-methylidenecyclopropyl)benzene |
InChI |
InChI=1S/C10H9F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,10H,1,6H2 |
InChI 键 |
VJKCUCYGTSAXOZ-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















